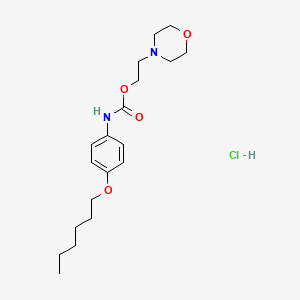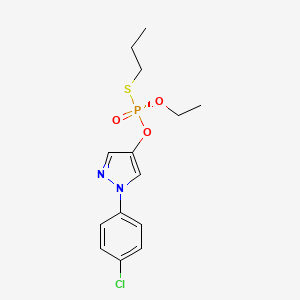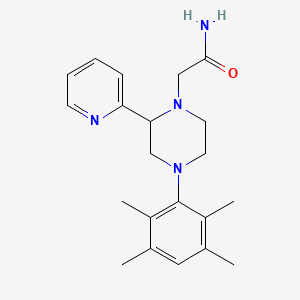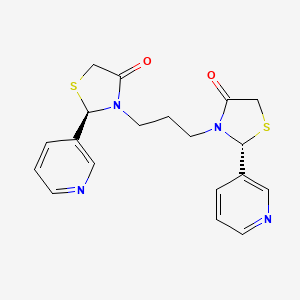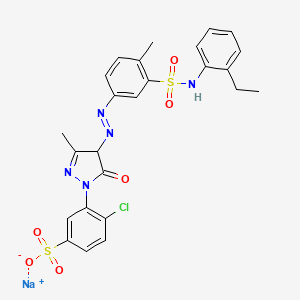
Balofloxacin, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Balofloxacin, (S)- is a fluoroquinolone antibiotic with a broad spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. It is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae . Balofloxacin functions by inhibiting the action of DNA-gyrase, preventing bacterial cells from reproducing or repairing themselves, resulting in cellular death .
準備方法
Synthetic Routes and Reaction Conditions
Balofloxacin can be synthesized through a series of chemical reactions involving the formation of its core quinolone structure. One common method involves the reaction of 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylaminopiperidin-1-yl)-4-oxoquinoline-3-carboxylic acid with various reagents under controlled conditions . The synthesis typically involves steps such as cyclization, fluorination, and methoxylation.
Industrial Production Methods
In industrial settings, the production of Balofloxacin involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification . The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.
化学反応の分析
Types of Reactions
Balofloxacin undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its antibacterial properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and 4,4′-azobis(4-cyanopentanoic acid) (ACVA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) is often used for reduction reactions.
Substitution: Various alkylating agents are used for substitution reactions to modify the quinolone ring.
Major Products Formed
The major products formed from these reactions include modified quinolone derivatives with enhanced antibacterial activity .
科学的研究の応用
Balofloxacin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and modification of fluoroquinolones.
Biology: Investigated for its effects on bacterial DNA replication and repair mechanisms.
Medicine: Used in the treatment of bacterial infections, particularly those caused by resistant strains.
Industry: Employed in the development of new antibacterial agents and formulations.
作用機序
Balofloxacin exerts its effects by inhibiting the bacterial enzymes DNA-gyrase and topoisomerase IV . These enzymes are crucial for DNA replication and repair. By inhibiting their action, Balofloxacin prevents bacterial cells from reproducing, leading to cell death . The compound’s molecular targets include the DNA-gyrase and topoisomerase IV enzymes, which are essential for maintaining the supercoiled structure of bacterial DNA .
類似化合物との比較
Similar Compounds
Levofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Pazufloxacin: Used for its broad-spectrum antibacterial activity.
Uniqueness
Balofloxacin is unique due to its enhanced activity against Gram-positive bacteria, including MRSA and Streptococcus pneumoniae . Its specific molecular modifications provide it with a distinct pharmacological profile compared to other fluoroquinolones .
特性
CAS番号 |
165619-84-1 |
|---|---|
分子式 |
C20H24FN3O4 |
分子量 |
389.4 g/mol |
IUPAC名 |
1-cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H24FN3O4/c1-22-11-4-3-7-23(9-11)17-15(21)8-13-16(19(17)28-2)24(12-5-6-12)10-14(18(13)25)20(26)27/h8,10-12,22H,3-7,9H2,1-2H3,(H,26,27)/t11-/m0/s1 |
InChIキー |
MGQLHRYJBWGORO-NSHDSACASA-N |
異性体SMILES |
CN[C@H]1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
正規SMILES |
CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






